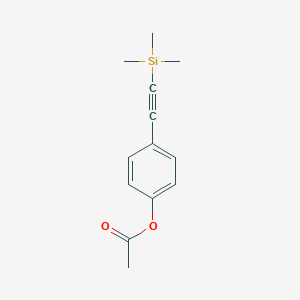
4-((Trimethylsilyl)ethynyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Trimethylsilyl)ethynyl)phenyl acetate, commonly known as TMS-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-PEA is a derivative of phenylacetylene and is often used as a reagent in organic synthesis.
科学研究应用
TMS-PEA has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. TMS-PEA is often used as a reagent in organic synthesis due to its ability to undergo various reactions, such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. In materials science, TMS-PEA has been used to synthesize various polymers and dendrimers. In medicinal chemistry, TMS-PEA has been studied for its potential as an anti-cancer agent and as a ligand for G-protein-coupled receptors.
作用机制
The mechanism of action of TMS-PEA is not fully understood. However, studies have suggested that TMS-PEA may act as a ligand for G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
生化和生理效应
Studies have shown that TMS-PEA has various biochemical and physiological effects. TMS-PEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. TMS-PEA has also been shown to modulate the activity of G-protein-coupled receptors, which may have implications for the treatment of various diseases such as diabetes, obesity, and neurological disorders.
实验室实验的优点和局限性
TMS-PEA has several advantages for lab experiments. TMS-PEA is a stable compound that can be easily synthesized in large quantities. TMS-PEA is also a versatile reagent that can undergo various reactions. However, TMS-PEA has some limitations for lab experiments. TMS-PEA is a toxic compound that requires special handling and disposal procedures. TMS-PEA is also a relatively expensive reagent compared to other commonly used reagents.
未来方向
There are several future directions for research on TMS-PEA. One area of research is the development of new synthetic methods for TMS-PEA and its derivatives. Another area of research is the investigation of the potential of TMS-PEA as an anti-cancer agent and as a ligand for G-protein-coupled receptors. Additionally, the development of new applications for TMS-PEA in materials science and organic synthesis is an area of interest for future research.
合成方法
TMS-PEA can be synthesized by the reaction of 4-iodophenyl acetate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction results in the formation of TMS-PEA as a white solid with a high yield.
属性
CAS 编号 |
165825-13-8 |
|---|---|
产品名称 |
4-((Trimethylsilyl)ethynyl)phenyl acetate |
分子式 |
C13H16O2Si |
分子量 |
232.35 g/mol |
IUPAC 名称 |
[4-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
InChI 键 |
WZOGBZMIHYFETA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



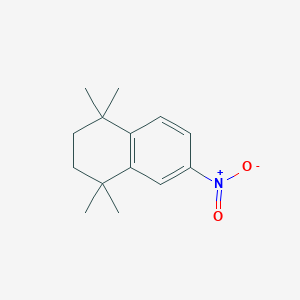
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
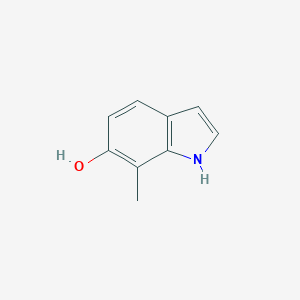
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
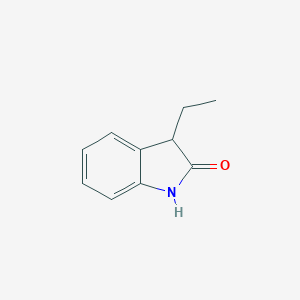
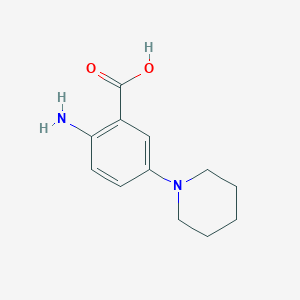
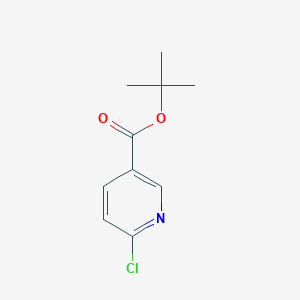
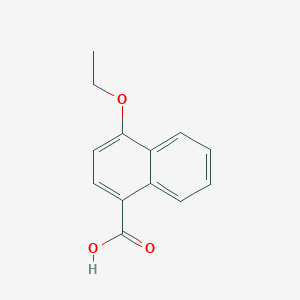
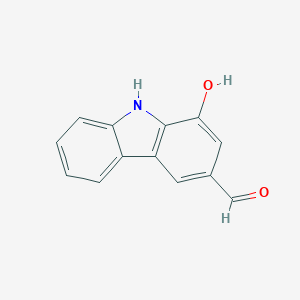

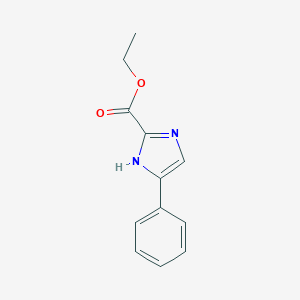
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
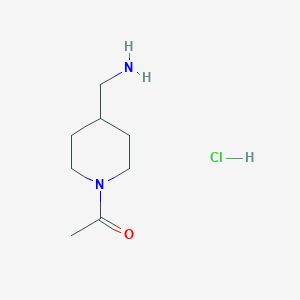
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)